N-benzyl-N'-(2-phenylethyl)ethanediamide
Description
N-Benzyl-N'-(2-phenylethyl)ethanediamide is a diamide derivative characterized by a central ethanediamide (oxamide) backbone substituted with a benzyl group (N-benzyl) and a 2-phenylethyl group (N'-(2-phenylethyl)).
Properties
IUPAC Name |
N'-benzyl-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16(18-12-11-14-7-3-1-4-8-14)17(21)19-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYGODMBNASYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Acylation in Aqueous Media
Adapting methods from aqueous-phase amidation reactions, this strategy involves reacting ethylenediamine with benzoyl chloride followed by 2-phenylethylacetyl chloride under alkaline conditions. Key steps include:
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Monoacylation : Ethylenediamine reacts with benzoyl chloride in water containing sodium hydroxide (molar ratio 1:1.5–3) at ≤10°C to yield N-benzylethanediamide monoamide.
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Second Acylation : The monoamide intermediate reacts with 2-phenylethylacetyl chloride under similar conditions to form the target diamide.
Advantages :
Limitations :
Coupling Agent-Assisted Synthesis
Using carbodiimide-based coupling agents (e.g., EDCl, HATU) in organic solvents enables controlled diamide formation. Ethylenediamine reacts sequentially with benzoyl chloride and 2-phenylethylacetic acid in dimethylformamide (DMF) or dichloromethane (DCM).
Typical Protocol :
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Activate benzoyl chloride with EDCl and hydroxybenzotriazole (HOBt) at 0°C.
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Add ethylenediamine to form the monoamide.
Advantages :
Limitations :
Optimized Reaction Conditions and Parameters
Critical parameters influencing yield and selectivity include temperature, stoichiometry, and base strength. Comparative data from analogous syntheses are summarized below:
Mechanistic Insights and Side Reactions
Base-Catalyzed Amidation in Water
In aqueous NaOH, phenethylamine derivatives undergo nucleophilic acyl substitution. The hydroxide ion deprotonates the amine, enhancing its reactivity toward acyl chlorides. The insolubility of the product in water drives the reaction to completion.
Side Reactions :
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Hydrolysis of acyl chloride to carboxylic acid if pH < 10.
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Diacylation if excess acyl chloride is present.
Coupling Agent Mechanism
Carbodiimides activate carboxylic acids as reactive O-acylisourea intermediates, facilitating amide bond formation with amines. HOBt suppresses racemization and improves efficiency.
Scalability and Industrial Feasibility
The aqueous method is more scalable due to:
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Minimal solvent costs.
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Straightforward isolation via filtration.
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Compatibility with continuous flow reactors.
In contrast, coupling agent methods face challenges in large-scale applications due to reagent costs and waste generation.
Alternative Routes and Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(2-phenylethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
N-benzyl-N’-(2-phenylethyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or proteins, and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs of N-benzyl-N'-(2-phenylethyl)ethanediamide, highlighting differences in substituents, molecular formulas, and weights:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| This compound | Not Provided | C₁₇H₁₈N₂O₂ | 282.34 g/mol | Benzyl, 2-phenylethyl |
| N-Benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide | 5618-59-7 | C₁₇H₁₇ClN₂O₂ | 316.79 g/mol | Benzyl, 2-(2-chlorophenyl)ethyl |
| N,N'-Bis(2-phenylethyl)ethanediamide | 14040-79-0 | C₁₈H₂₀N₂O₂ | 296.36 g/mol | Two 2-phenylethyl groups |
| N-Benzyl-N'-(4-chloro-2-methylphenyl)oxamide | 5379-92-0 | C₁₆H₁₅ClN₂O₂ | 302.76 g/mol | Benzyl, 4-chloro-2-methylphenyl |
Key Observations :
- Chlorine Substitution : The introduction of a chlorine atom (e.g., in 5618-59-7) increases molecular weight by ~34.45 g/mol compared to the parent compound and may enhance lipophilicity and stability due to halogen bonding .
- Symmetrical vs.
- Methyl and Chloro Groups : The 4-chloro-2-methylphenyl group in 5379-92-0 introduces steric hindrance and electronic effects, which could influence solubility and reactivity .
Fragmentation Patterns and Analytical Characterization
While direct GC-MS or NMR data for this compound are absent in the evidence, insights can be inferred from related compounds:
- Fragmentation in Mass Spectrometry : Analogous 2-(2-phenylethyl)chromones exhibit cleavage at the CH₂-CH₂ bond between aromatic and backbone moieties, generating characteristic fragment ions (e.g., m/z 91 for benzyl groups) . Similar behavior is expected for ethanediamides, with possible fragments corresponding to benzyl (C₆H₅CH₂⁺) and phenylethyl (C₆H₅CH₂CH₂⁺) groups.
- Retention Time Trends : In GC-MS, sesquiterpenes (MW < 250) elute earlier than 2-(2-phenylethyl)chromones (MW ≥ 250) . By extension, ethanediamides with higher molecular weights (e.g., 316.79 g/mol for 5618-59-7) may exhibit longer retention times compared to smaller analogs.
Functional and Application-Based Differences
- Pharmaceutical Potential: N,N'-Bis(2-phenylethyl)ethanediamide (14040-79-0) is listed as "pharmaceutical grade," suggesting applications in drug formulation, possibly as a stabilizer or intermediate . Chlorinated derivatives (e.g., 5618-59-7) might serve as antimicrobial agents due to halogen-enhanced bioactivity .
Biological Activity
N-benzyl-N'-(2-phenylethyl)ethanediamide is a compound of interest in pharmacology and neurochemistry due to its potential biological activities. This article reviews its biological activity, focusing on neuroactive properties, pharmacological effects, and implications for therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds known as phenethylamines. Its structure can be represented as:
- Chemical Formula : C18H22N2
- Molecular Weight : 270.39 g/mol
The compound features a benzyl group and a 2-phenylethyl moiety, which contribute to its interaction with various neurotransmitter systems.
Neuroactive Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant neuroactive properties. A notable study utilized zebrafish as a model organism to assess the acute behavioral and neurochemical effects of several derivatives. The findings indicated that modifications in the benzyl and phenethylamine moieties significantly influenced locomotion and anxiety-like behaviors in zebrafish, correlating with alterations in serotonin and dopamine turnover .
Key Findings:
- Behavioral Effects : Certain derivatives displayed anxiogenic and hallucinogenic-like effects.
- Neurochemical Impact : Modifications affected serotonin and dopamine levels, suggesting potential pathways for therapeutic applications.
Pharmacological Implications
The pharmacological implications of this compound are significant. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further investigation in psychopharmacology.
Potential Applications:
- Anxiolytic Agents : Due to its anxiolytic-like properties observed in behavioral studies.
- Hallucinogens : Some derivatives may exhibit hallucinogenic effects, warranting exploration in the context of treatment-resistant depression or PTSD.
- Neuroprotective Strategies : The modulation of serotonin and dopamine systems suggests potential applications in neurodegenerative diseases.
Study 1: Zebrafish Model
A comprehensive study assessed the impact of various this compound derivatives on zebrafish behavior. The study categorized the compounds based on their behavioral profiles:
| Compound | Behavioral Profile | Neurochemical Effect |
|---|---|---|
| 24H-NBOMe(F) | Anxiogenic/Hallucinogenic-like | Increased serotonin turnover |
| 34H-NBOMe(F) | Anxiolytic/Hallucinogenic-like | Altered dopamine levels |
| 34H-NBBr | Behaviorally inert | No significant neurochemical change |
This classification aids in understanding how structural modifications can lead to varying biological activities.
Study 2: Pharmacological Screening
In another study, the pharmacological activity of this compound was evaluated against known hallucinogens and serotonergic agents. The results indicated that certain derivatives share similar action mechanisms with conventional drugs used in psychiatric treatment, highlighting their potential for clinical applications .
Q & A
Basic: What are the optimized synthetic routes for N-benzyl-N'-(2-phenylethyl)ethanediamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of benzylamine and phenylethylamine precursors via nucleophilic substitution or reductive amination.
- Step 2: Coupling with oxalyl chloride or activated oxalate esters to form the ethanediamide backbone. Key reagents include N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation .
- Optimization:
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Temperature: Room temperature minimizes side reactions, while elevated temperatures (40–60°C) accelerate coupling .
- Catalysts: Triethylamine or DMAP improves yields by neutralizing HCl byproducts .
Basic: Which spectroscopic and chromatographic methods are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Identifies benzyl (δ 4.3–4.5 ppm, CH₂) and phenylethyl (δ 2.8–3.1 ppm, CH₂) groups. Aromatic protons appear at δ 6.5–7.5 ppm .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex regions .
- Infrared (IR) Spectroscopy: Confirms amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays:
- Kinase/Protease Inhibition: Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure IC₅₀ values .
- Dose-Response Curves: Test concentrations from 0.1–100 µM in triplicate .
- Cytotoxicity Screening (MTT/XTT): Assess viability in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
- Binding Studies: Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to quantify target affinity (KD) .
Advanced: How can computational modeling predict binding modes and affinity to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide):
- Protein Preparation: Retrieve target structures (e.g., kinases) from PDB (e.g., 3QRI). Optimize protonation states with PROPKA .
- Grid Generation: Focus on active sites (e.g., ATP-binding pocket).
- Pose Scoring: Rank poses using binding energy (ΔG ≤ −8 kcal/mol suggests strong affinity) .
- Molecular Dynamics (GROMACS): Simulate ligand-protein stability over 50–100 ns. Analyze RMSD (<2 Å) and hydrogen bond persistence .
Advanced: How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Meta-Analysis: Compare datasets using standardized metrics (e.g., normalized IC₅₀, cell line-specific Z-scores) .
- Experimental Replication:
- Buffer Consistency: Ensure identical pH, ionic strength, and cofactors.
- Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases) .
- Off-Target Profiling: Use proteome-wide assays (e.g., KINOMEscan) to identify confounding interactions .
Advanced: What strategies improve pharmacokinetic properties like solubility and metabolic stability?
Methodological Answer:
- Solubility Enhancement:
- Salt Formation: Hydrochloride or mesylate salts improve aqueous solubility .
- Prodrug Design: Introduce phosphate esters for transient hydrophilicity .
- Metabolic Stability (Liver Microsomes):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
